molecular formula C18H24O2 B1622411 Isobornyl phenylacetate CAS No. 94022-06-7

Isobornyl phenylacetate

Cat. No.: B1622411
CAS No.: 94022-06-7
M. Wt: 272.4 g/mol
InChI Key: OVTUPLGIFCUERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobornyl phenylacetate is an aromatic ester derived from isoborneol (a bicyclic monoterpene alcohol) and phenylacetic acid. Esters of phenylacetic acid, such as isobornyl and isopropyl phenylacetate, are often utilized in fragrance and flavor industries due to their stability and aromatic profiles . This compound likely shares these characteristics, offering a less volatile alternative to simpler esters like isobornyl acetate, which is documented as a volatile organic compound in plants .

Properties

CAS No.

94022-06-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-phenylacetate

InChI

InChI=1S/C18H24O2/c1-17(2)14-9-10-18(17,3)15(12-14)20-16(19)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3

InChI Key

OVTUPLGIFCUERT-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)CC3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CC3=CC=CC=C3)C)C

Other CAS No.

94022-06-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key similarities and differences among phenylacetate derivatives and related esters:

Compound Chemical Structure Key Applications Biological Activity Metabolic Pathways References
Isobornyl phenylacetate Ester of isoborneol + phenylacetic acid Hypothetical: Fragrances, flavors Limited data; inferred stability from structural analogs Likely hydrolyzed to phenylacetic acid and isoborneol
Isobornyl acetate Ester of isoborneol + acetic acid Fragrances (plant-derived volatile compounds) No direct therapeutic activity reported Volatile; metabolized via ester hydrolysis
Isopropyl phenylacetate Propan-2-yl 2-phenylacetate Fragrances, synthetic flavors No toxicity data; structural analog of phenylacetate esters Hydrolysis to phenylacetic acid and isopropanol
Sodium phenylacetate Sodium salt of phenylacetic acid Cancer therapy, urea cycle disorder treatment Antitumor (induces differentiation, apoptosis), antifungal Conjugated with glutamine, excreted as phenylacetylglutamine
Phenylbutyrate Sodium 4-phenylbutyrate Cancer therapy, genetic disorder management More potent antitumor activity than phenylacetate; induces PPARγ activation β-oxidation to phenylacetate, then conjugation
Isoeugenyl phenylacetate Ester of isoeugenol + phenylacetic acid Fragrances Insufficient toxicity data; in silico safety assessment required Likely hydrolyzed to phenylacetic acid and isoeugenol
Phenylacetic acid C₆H₅CH₂COOH Antifungal agent, microbial toluene precursor Inhibits Pythium ultimum, Phytophthora capsici; substrate for microbial toluene production Catabolized via β-ketoadipate pathway in bacteria; converted to toluene anaerobically

Key Comparative Findings

Antitumor Activity
  • Sodium phenylacetate and phenylbutyrate are well-studied for their antitumor effects. Sodium phenylacetate induces differentiation and apoptosis in glioma and osteosarcoma cells by upregulating p21<sup>Cip1</sup> and downregulating Bcl-2 . Phenylbutyrate, a congener, shows higher potency due to enhanced PPARγ activation, which correlates with tumor growth arrest .
  • This compound and other fragrance esters lack documented therapeutic activity, highlighting a functional divergence from pharmaceutical phenylacetate derivatives.
Antifungal and Antimicrobial Roles
  • Phenylacetic acid and sodium phenylacetate exhibit antifungal activity against Phytophthora capsici and Pythium ultimum, though their in vivo efficacy is lower than commercial fungicides like metalaxyl .
  • Phenylacetate also serves as a precursor for microbial toluene production in Tolumonas auensis and Clostridium aerofoetidum, linking it to anaerobic biodegradation pathways .
Metabolism and Pharmacokinetics
  • Sodium phenylacetate undergoes conjugation with glutamine in humans, with nonlinear pharmacokinetics and dose-limiting CNS toxicity at high concentrations .
  • Phenylbutyrate is metabolized to phenylacetate, extending its therapeutic window but requiring careful dosing .
  • Esters like This compound are likely hydrolyzed to phenylacetic acid, though their metabolic fate in humans remains unstudied.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.